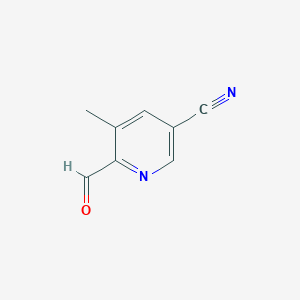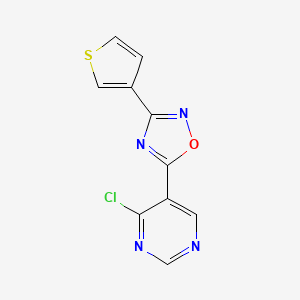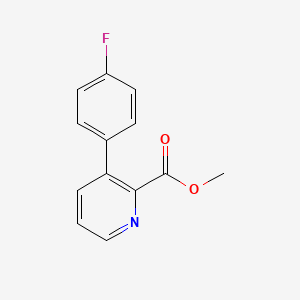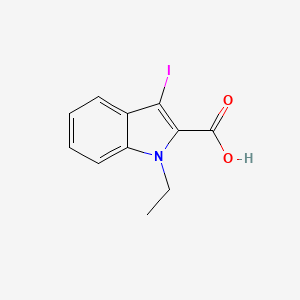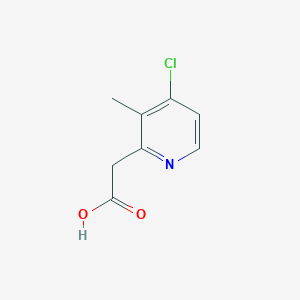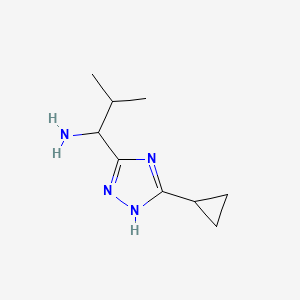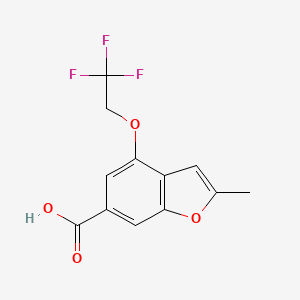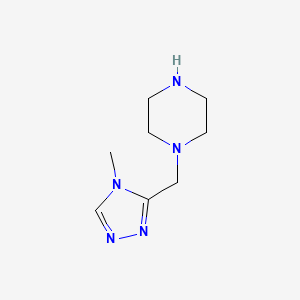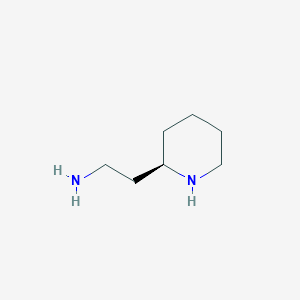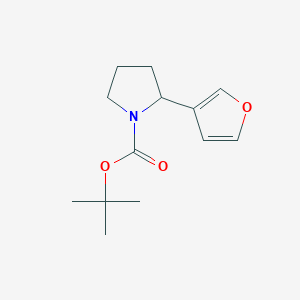
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with phenyl and piperazine substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one typically involves the formation of the pyridazinone core followed by the introduction of the phenyl and piperazine groups. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazine derivatives and diketones to form the pyridazinone ring.
Substitution Reactions: Introducing the phenyl group via electrophilic aromatic substitution.
Nucleophilic Substitution: Attaching the piperazine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the pyridazinone core or the phenyl ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridazin-3(2H)-one: Lacks the piperazine moiety.
6-(Piperazin-1-yl)pyridazin-3(2H)-one: Lacks the phenyl group.
Phenylpiperazine derivatives: Similar structure but different core.
Uniqueness
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one is unique due to the combination of the pyridazinone core with both phenyl and piperazine substituents, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-phenyl-6-piperazin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C14H16N4O/c19-14-7-6-13(17-10-8-15-9-11-17)16-18(14)12-4-2-1-3-5-12/h1-7,15H,8-11H2 |
InChI Key |
OEDVRBJXPRQPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)
